molecular formula C14H21BrN2O2S B14919899 1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine

1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B14919899
M. Wt: 361.30 g/mol
InChI Key: ZDKXBEHVHKHRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to the piperazine ring, along with a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 1-(2-bromobenzyl)piperazine with propylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and ensure safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The propylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at low temperatures.

Major Products Formed

    Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of desulfonylated piperazine derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the propylsulfonyl group can enhance solubility and stability. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromobenzyl)piperazine: Lacks the propylsulfonyl group, making it less soluble and potentially less stable.

    4-(Propylsulfonyl)piperazine: Lacks the bromobenzyl group, which may reduce its binding affinity to certain targets.

    1-(2-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and binding properties.

Uniqueness

1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine is unique due to the combination of the bromobenzyl and propylsulfonyl groups, which confer specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21BrN2O2S

Molecular Weight

361.30 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H21BrN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-5-3-4-6-14(13)15/h3-6H,2,7-12H2,1H3

InChI Key

ZDKXBEHVHKHRBZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.